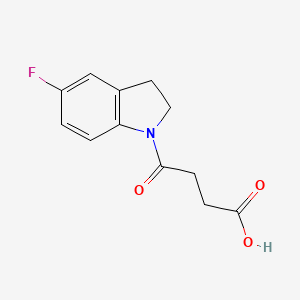

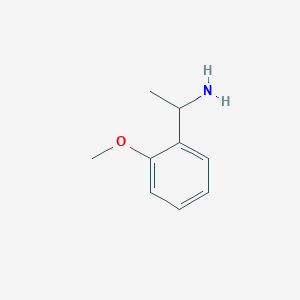

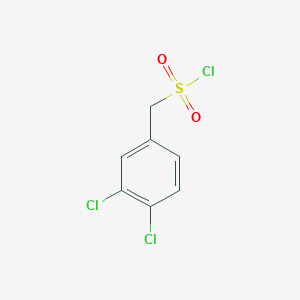

![molecular formula C13H10F3N3O2 B1304236 N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide CAS No. 263161-34-8](/img/structure/B1304236.png)

N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, structure, and properties, which can provide a context for understanding similar compounds. For instance, paper describes the synthesis of novel chelating palladium complexes that include pyridine/pyrimidine hydroxyalkyl di-functionalized N-heterocyclic carbenes. These complexes are synthesized via direct metallation of precursor imidazolium salts and have been characterized by X-ray single crystal analysis. Paper details the synthesis of a novel pyridine-containing aromatic dianhydride monomer and the subsequent creation of polyimides with pyridine moieties. Paper discusses the synthesis of new pyrimidine derivatives of ascorbic acid analogs and their antitumor activities.

Synthesis Analysis

The synthesis processes described in the papers involve complex organic reactions. For example, the palladium complexes in paper are synthesized through direct metallation, which is a method that can potentially be applied to the synthesis of other complex organic compounds, possibly including the compound . The synthesis of the pyridine-containing dianhydride monomer in paper involves a nitro displacement followed by acidic hydrolysis and cyclodehydration, which are common steps in the synthesis of aromatic compounds. The pyrimidine derivatives in paper are synthesized by condensation reactions, which could be relevant to the synthesis of "N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide" if similar functional groups are present.

Molecular Structure Analysis

The structure of the compounds in the papers is characterized using techniques such as X-ray single crystal analysis and NMR spectroscopy . These techniques are essential for determining the molecular structure of complex organic compounds, which would also be applicable to the analysis of "N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide". The presence of pyridine and pyrimidine rings in these compounds suggests that similar analytical methods could be used to elucidate the structure of the compound .

Chemical Reactions Analysis

The papers do not provide specific reactions for "N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide", but they do discuss the reactivity of related compounds. For instance, the palladium complexes in paper show catalytic activity towards C–H bond arylation, which is a type of chemical reaction that could potentially be relevant to the compound if it possesses similar reactive sites.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide", they do provide insights into the properties of structurally related compounds. For example, the polyimides in paper exhibit good solubility in certain solvents, thermal stability, and mechanical strength. These properties are influenced by the presence of pyridine moieties, which could also impact the properties of the compound . The antitumor activities of the pyrimidine derivatives in paper suggest that the biological activity of similar compounds could be significant and worth investigating.

Applications De Recherche Scientifique

Applications in Synthetic Chemistry

- The compound has been utilized for amination processes in synthetic chemistry. For instance, its derivatives were used in the amination of anionic nitrogens and carbanions (Sheradsky, Salemnick, & Nir, 1972).

Role in the Synthesis of Biological Molecules

- N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide derivatives have been pivotal in the synthesis of biologically important molecules. For example, they have been used in the synthesis of 1,2,4-triazolo[1,5-a]pyridines, which are significant in various biological applications (Zheng et al., 2014).

Development of Polyimides

- The compound has contributed to the development of novel aromatic polyimides containing both pyridine and fluorine, which show excellent solubility and thermal stability. This is crucial in material science for creating materials with specific desired properties (Zhang et al., 2007).

Crystal and Molecular Structure Studies

- Research has also focused on understanding its crystal and molecular structure, which is vital in the field of crystallography and material science (Zugenmaier, 2013).

Applications in Organic Synthesis

- Its derivatives are used in various organic synthesis reactions. For instance, they play a role in multicomponent reactions for the synthesis of chromeno[2,3-b]pyridines, compounds with industrial and medicinal significance (Ryzhkova et al., 2023).

Study of Metabolic Pathways

- The compound has been studied in the context of metabolism, particularly in the metabolism of antineoplastic tyrosine kinase inhibitors, thereby playing a role in understanding drug metabolism and pharmacokinetics (Gong et al., 2010).

Trifluoroacetylation Processes

- It has been used in trifluoroacetylation processes under Friedel–Crafts conditions, which is significant in the field of organic chemistry (Keumi et al., 1990).

Propriétés

IUPAC Name |

N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-6-11(18-7-9)21-10-4-1-8(2-5-10)12(17)19-20/h1-7,20H,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAVFJMKHOLIST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)OC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382387 |

Source

|

| Record name | N'-Hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide | |

CAS RN |

263161-34-8 |

Source

|

| Record name | N'-Hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

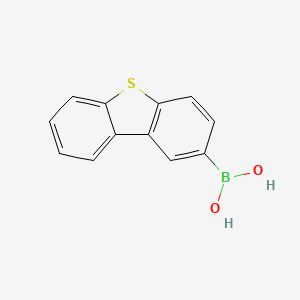

![Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B1304181.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)